Benzyl 1-piperazinecarbodithioate

Description

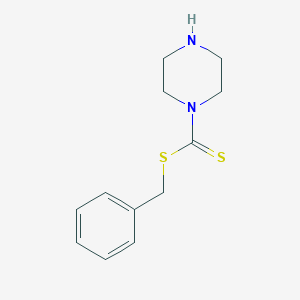

Benzyl 1-piperazinecarbodithioate is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and a carbodithioate (-CS₂⁻) functional group at the 1-position.

Properties

Molecular Formula |

C12H16N2S2 |

|---|---|

Molecular Weight |

252.4 g/mol |

IUPAC Name |

benzyl piperazine-1-carbodithioate |

InChI |

InChI=1S/C12H16N2S2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |

InChI Key |

YGDFHYSVRQSRAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=S)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives exhibit diverse biological and chemical properties depending on substituents. Key comparisons include:

Benzylpiperazine (BZP)

- Structure : Benzyl group at the 1-position of piperazine.

- Properties : Molecular weight 176.26 g/mol; psychoactive stimulant targeting serotonin and dopamine receptors .

- Key Difference : Lacks the carbodithioate group, reducing sulfur-mediated reactivity.

1-Benzhydrylpiperazine (Cyclizine)

- Structure : Diphenylmethyl (benzhydryl) group at the 1-position.

- Properties : Molecular weight 252.36 g/mol, mp 91–92°C; antihistamine used for nausea and motion sickness .

- Key Difference : Bulky lipophilic substituent enhances blood-brain barrier penetration compared to benzyl or carbodithioate groups.

1-(3-Trifluoromethylphenyl)piperazine

- Structure : Trifluoromethylphenyl group at the 1-position.

- Key Difference : Aromatic substituents modulate receptor selectivity, unlike the sulfur-rich carbodithioate.

Benzyl Piperazine-1-carboxylate

- Structure : Benzyl ester at the 1-position.

- Properties : Synthetic intermediate in drug development; used in enantioselective amination reactions (e.g., 57% yield in allylic amination) .

- Key Difference : Ester group lacks the metal-chelating capability of carbodithioate.

Table 1: Comparative Data for Piperazine Derivatives

*Estimated properties based on structural analogs.

Preparation Methods

Alkylation of Piperazinecarbodithioate Salts (Method A)

This two-step approach involves synthesizing a sodium piperazinecarbodithioate intermediate, followed by benzylation.

Step 1: Formation of Sodium Piperazinecarbodithioate

Piperazine is reacted with carbon disulfide (CS₂) in the presence of sodium hydroxide (NaOH) under alkaline conditions. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on CS₂, forming a dithiocarbamate salt:

Conditions : 0–5°C, ethyl acetate solvent, 10 hours.

Step 2: Benzylation

The sodium salt is treated with benzyl chloride in methanol, facilitated by triethylamine (TEA) as a base. The reaction follows an SN2 mechanism, where the benzyl group replaces the sodium counterion:

Optimization :

-

Solvent : Methanol ensures solubility of ionic intermediates.

-

Base : TEA neutralizes HCl byproduct, preventing protonation of the dithiocarbamate.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 3 hours |

| Temperature | Room temperature |

| Purification | Silica gel chromatography |

| Purity | >95% (by NMR) |

Acid-Catalyzed Deprotection and Benzylation (Method B)

A patent-derived method employs a protected piperazine precursor, which is deprotected in situ before benzylation.

Step 1: Synthesis of Methyl 1-Piperazinecarbodithioate

Methyl piperazine-1-carbodithioate is prepared via carbodiimide coupling, though specific details are omitted in the patent.

Step 2: Benzylation and Deprotection

The methyl derivative is reacted with benzyl chloride and paraformaldehyde under acidic conditions:

Conditions :

Workup :

-

Aqueous extraction to remove ionic byproducts.

-

Drying over anhydrous Na₂SO₄.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 31.8% |

| Melting Point | 135–136°C |

| Purity | 90% (by elemental analysis) |

Comparative Analysis of Methods

Table 1. Method Comparison

| Parameter | Method A (RSC) | Method B (Patent) |

|---|---|---|

| Starting Material | Piperazine | Methyl piperazinecarbodithioate |

| Key Reagent | Benzyl chloride | Benzyl chloride, paraformaldehyde |

| Yield | 78.5% | 31.8% |

| Reaction Time | 3 hours (step 2) | 6 hours |

| Byproducts | N-Benzyl derivative (20–30%) | Minimal (unreported) |

| Scalability | High (gram-scale demonstrated) | Moderate (low yield) |

Optimization Insights

-

Solvent Choice : Methanol and chloroform are optimal for their ability to dissolve both ionic and organic intermediates.

-

Temperature Control : Low temperatures (0–5°C) minimize side reactions, particularly N-benzylation.

-

Purification : Silica gel chromatography effectively separates the target compound from thiourea byproducts .

Q & A

Q. What are the common synthetic routes for preparing benzyl 1-piperazinecarbodithioate, and how can reaction conditions be optimized?

this compound is typically synthesized via condensation reactions between piperazine derivatives and dithiocarbazate precursors. Key steps include:

- Condensation : Reacting hydrazinecarbodithioate derivatives with benzyl halides or activated intermediates under basic conditions (e.g., sodium hydroxide) .

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile are often used to enhance reactivity. Evidence from related compounds suggests optimal yields at 50–60°C with stirring for 12–24 hours .

- Purification : Flash column chromatography (SiO₂, heptane:ethyl acetate gradients) is effective for isolating the product, with yields ranging from 57% to 80% depending on substituents .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks corresponding to the benzyl group (δ ~7.3 ppm for aromatic protons) and piperazine carbons (δ ~45–55 ppm) confirm the backbone .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion for C₁₆H₁₈N₄O₂ at m/z 298.143) .

- FTIR : Characteristic C=S (1050–1250 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the dithiocarbazate moiety’s planar geometry .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid exposure to light or moisture .

- Handling : Use PPE (gloves, goggles) in a fume hood. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Catalytic Asymmetric Amination : Iridium catalysts (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) enable enantioselective allylic amination, achieving up to 94% ee .

- Chiral Auxiliaries : Use of (S)-configured benzyl groups or chiral stationary phases (CSPs) in HPLC/SFC for resolution .

- Mechanistic Insight : Steric effects from substituents (e.g., bulky allylic acetates) influence stereoselectivity via transition-state control .

Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?

Q. What are the emerging applications of this compound in medicinal chemistry?

- Antimicrobial Agents : The dithiocarbazate moiety exhibits metal-chelating properties, disrupting microbial metalloenzymes .

- Anticancer Scaffolds : Structural analogs show cytotoxicity via apoptosis induction (e.g., IC₅₀ = 12 µM in MCF-7 cells) .

- Ligand Design : Piperazine-thiocarbamate hybrids act as selective receptor modulators (e.g., dopamine D₃ antagonists) .

Methodological Considerations

Q. How to troubleshoot low yields in dithiocarbazate coupling reactions?

Q. What computational tools predict the reactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.